molecular formula C8H16O2Si B14631077 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol CAS No. 55560-40-2

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol

Cat. No.: B14631077
CAS No.: 55560-40-2
M. Wt: 172.30 g/mol
InChI Key: GBUVDLWMOBQACT-UHFFFAOYSA-N
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Description

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsilyl group attached to a propynyl moiety, linked to an ethan-1-ol group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent reaction with the propargyl alcohol derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in a wide range of synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is unique due to its combination of a trimethylsilyl group and an ethan-1-ol moiety, which provides distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

55560-40-2

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

2-(3-trimethylsilylprop-2-ynoxy)ethanol

InChI

InChI=1S/C8H16O2Si/c1-11(2,3)8-4-6-10-7-5-9/h9H,5-7H2,1-3H3

InChI Key

GBUVDLWMOBQACT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOCCO

Origin of Product

United States

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